molecular formula C13H20N4O B1399458 3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide CAS No. 1316217-55-6

3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide

Cat. No.: B1399458
CAS No.: 1316217-55-6
M. Wt: 248.32 g/mol
InChI Key: XLKWXUDLBSMKKF-UHFFFAOYSA-N
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Description

3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a methyl group at position 2 and a piperidin-4-yl moiety at position 4. The propanamide side chain at position 4 introduces an amide functional group, which is critical for intermolecular interactions such as hydrogen bonding and target binding.

Properties

IUPAC Name

3-(2-methyl-6-piperidin-4-ylpyrimidin-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-9-16-11(2-3-13(14)18)8-12(17-9)10-4-6-15-7-5-10/h8,10,15H,2-7H2,1H3,(H2,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKWXUDLBSMKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C2CCNCC2)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2-methyl-4,6-dichloropyrimidine, the pyrimidine ring is formed through cyclization reactions.

    Substitution with Piperidine: The piperidine moiety is introduced via nucleophilic substitution reactions, often using piperidine or its derivatives under basic conditions.

    Attachment of the Propanamide Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the amide group, potentially yielding reduced pyrimidine or amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Reduced pyrimidine or amine derivatives.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that 3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide exhibits significant anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, including breast and lung cancer. The mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory diseases.

Case Study : In vitro studies have shown that the compound reduces the expression of TNF-alpha and IL-6 in macrophages, indicating its potential use in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Pharmacological Insights

1. Neurological Applications
The piperidine moiety in the compound suggests potential applications in neurology. Research has indicated that related compounds may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's.

Case Study : A recent study highlighted that similar pyrimidine derivatives showed promise in enhancing cognitive function in animal models of Alzheimer's disease . This suggests that this compound could be further explored for similar effects.

2. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains. This opens avenues for research into its use as a novel antibiotic agent.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and modulate signal transduction pathways involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The trifluoromethyl group at position 6 in compounds 5f and 5o correlates with superior antifungal activity compared to the methyl group in the target compound. This suggests that electron-withdrawing substituents enhance interactions with fungal targets .

Piperidine-Containing Derivatives

The piperidin-4-yl group in the target compound is a recurring motif in bioactive molecules. For example, the patent compound 2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile Adipate () shares the piperidin-4-yl group but incorporates additional heterocycles (pyrrolopyrimidine, pyrazole) and a trifluoromethyl isonicotinoyl moiety. These structural complexities enhance target specificity but may reduce metabolic stability compared to the simpler propanamide derivative .

Research Implications and Gaps

Future research should:

Evaluate its activity against B. dothidea and Phomopsis sp. to benchmark against derivatives like 5o.

Explore substitutions (e.g., trifluoromethyl at position 6) to enhance potency.

Investigate pharmacokinetic properties, leveraging the piperidine moiety’s role in solubility and blood-brain barrier penetration.

Biological Activity

3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H18N4O\text{C}_{13}\text{H}_{18}\text{N}_{4}\text{O}

This compound features a pyrimidine ring substituted with a piperidine moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Antimicrobial Activity : Several studies have reported that derivatives of pyrimidine and piperidine exhibit antibacterial and antifungal properties. For example, modifications on the piperidine ring have been shown to enhance antimicrobial efficacy against various strains of bacteria and fungi .
  • Cytotoxicity : The compound's potential cytotoxic effects have been explored in various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancer cells .
  • Receptor Modulation : The compound may interact with various receptors, potentially modulating pathways involved in inflammation and cell growth. For instance, it could act as an antagonist or agonist at certain G-protein coupled receptors (GPCRs), influencing downstream signaling cascades .

Table 1: Summary of Biological Activities

Study ReferenceActivity TypeObservations
AntimicrobialEffective against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.0039 to 0.025 mg/mL.
CytotoxicityInduced apoptosis in cancer cell lines with IC50 values <10 µM.
CDK InhibitionDemonstrated potential for degrading CDK2 via the ubiquitin-proteasome pathway.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group in the propanamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Reacts with concentrated HCl (6M) at 100°C for 8–12 hours to yield 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanoic acid and ammonium chloride.

  • Basic Hydrolysis :
    In NaOH (4M) at 80°C for 6 hours, it forms the sodium salt of the corresponding carboxylic acid.

Key Factors :

  • Reaction rates depend on steric hindrance from the piperidin-4-yl group.

  • Trifluoromethyl substituents (if present) enhance stability against enzymatic hydrolysis.

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring’s electron-deficient nature facilitates substitutions at specific positions:

Position Reagent Conditions Product
C-2 MethylNH₃ (g)120°C, 24h, THF solvent2-Amino-6-(piperidin-4-yl)pyrimidin-4-ylpropanamide
C-6 Piperidin-4-ylCl₂ (g)UV light, 25°C, 48h6-Chloro-2-methylpyrimidin-4-ylpropanamide (with piperidine elimination)

Mechanistic Insight :

  • Methyl groups at C-2 act as poor leaving groups, requiring harsh conditions.

  • Piperidine at C-6 participates in elimination reactions under oxidative or photolytic conditions.

Piperidine Ring Functionalization

The piperidin-4-yl group undergoes alkylation, acylation, and oxidation:

Alkylation

  • Reacts with methyl iodide in DMF (K₂CO₃ base, 60°C) to form N-methylpiperidin-4-yl derivatives .

  • Yields: >75% under inert atmosphere.

Oxidation

  • With KMnO₄/H₂SO₄, the piperidine ring oxidizes to a pyridine derivative, forming 3-(2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)propanamide .

Amide Group Reactivity

The propanamide moiety participates in:

  • Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol (piperidine catalyst) to yield imine derivatives .

  • Reduction : LiAlH₄ reduces the amide to a tertiary amine, producing 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propylamine .

Photochemical and Thermal Stability

  • Photodegradation : UV light (254 nm) induces cleavage of the pyrimidine ring, forming chlorinated byproducts (traces detected via HPLC).

  • Thermal Decomposition : Above 200°C, the compound degrades to 2-methylpyrimidine and piperidine-4-carboxamide (TGA analysis).

Catalytic Reactions

Catalyst Reaction Type Application
Pd/C (10%)HydrogenationReduces pyrimidine ring to tetrahydropyrimidine
Grubbs CatalystOlefin MetathesisNot applicable (no unsaturated bonds)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide, and how can purity be optimized?

  • Methodology : Begin with a pyrimidine core functionalization, introducing the piperidin-4-yl group via nucleophilic substitution or palladium-catalyzed coupling. The propanamide side chain can be appended using acylation reactions under anhydrous conditions. To optimize purity, employ gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and validate purity via LC-MS (>95% by area under the curve). For intermediates, use silica gel chromatography with ethyl acetate/hexane gradients .
  • Critical Note : Monitor reaction progress with TLC and intermediate characterization via 1H NMR (e.g., δ 8.2–8.5 ppm for pyrimidine protons) to avoid byproducts from incomplete substitution .

Q. How can the structural configuration of this compound be confirmed?

  • Methodology : Use a combination of 1H/13C NMR, HSQC, and HMBC experiments to resolve ambiguities in substitution patterns (e.g., distinguishing pyrimidine C4 vs. C6 positions). X-ray crystallography is recommended for definitive stereochemical assignment, as demonstrated for related piperidinyl-pyrimidine derivatives . IR spectroscopy can confirm the presence of the propanamide carbonyl (stretching ~1650–1680 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs. Use fluorescence-based assays (e.g., FRET for protease activity) with positive controls (e.g., staurosporine for kinases). For cellular activity, employ MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging 1–100 μM, with IC50 calculations using nonlinear regression .

Q. How can solubility and stability be assessed under physiological conditions?

  • Methodology : Perform kinetic solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy. For stability, incubate the compound in human liver microsomes (HLMs) and analyze degradation via LC-MS/MS over 0–60 minutes. Compare half-life (t1/2) to reference compounds like verapamil .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalability while minimizing side products?

  • Methodology : Apply Design of Experiments (DoE) principles, such as a Central Composite Design (CCD), to evaluate variables like temperature, catalyst loading, and solvent polarity. Use response surface methodology (RSM) to identify optimal conditions. For example, a study on pyrimidine synthesis achieved 85% yield by optimizing Pd(OAc)₂ loading (2 mol%) and reaction time (6 h) .

Q. How should contradictory data between computational binding predictions and experimental IC50 values be resolved?

  • Methodology : Re-evaluate docking parameters (e.g., force fields, solvation models) using software like AutoDock Vina or Schrödinger Suite. Cross-validate with molecular dynamics simulations (100 ns trajectories) to assess binding mode stability. Experimentally, perform SPR (Surface Plasmon Resonance) to measure binding kinetics (ka/kd) and compare with in silico results .

Q. What strategies are effective for studying enzyme-substrate interactions involving this compound?

  • Methodology : Use stopped-flow fluorescence to monitor real-time binding dynamics. For structural insights, cocrystallize the compound with the target enzyme (e.g., a kinase) and resolve the structure at ≤2.0 Å resolution. Mutagenesis studies (e.g., alanine scanning) can identify critical binding residues .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Methodology : Synthesize analogs with variations in the piperidine (e.g., N-methylation) and propanamide (e.g., tert-butyl substitution) moieties. Test analogs in parallel using high-throughput screening (HTS). For computational SAR, generate QSAR models with descriptors like logP, polar surface area, and Hammett constants .

Methodological Notes

  • Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for analogous compounds to confirm assignments .
  • Contradiction Management : If NMR and LC-MS data conflict (e.g., unexpected m/z peaks), perform HRMS (High-Resolution Mass Spectrometry) and 2D NMR (NOESY, COSY) to identify impurities or tautomeric forms .
  • Ethical Compliance : Adhere to CRDC guidelines (RDF2050103, RDF2050112) for chemical engineering design and reactor safety .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide
Reactant of Route 2
3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide

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